AR/AR-V7-IN-1

説明

特性

IUPAC Name |

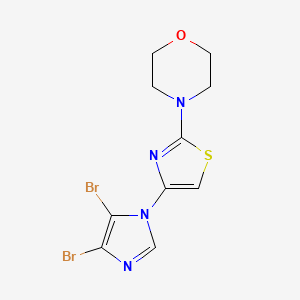

4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N4OS/c11-8-9(12)16(6-13-8)7-5-18-10(14-7)15-1-3-17-4-2-15/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFGZKYLWGZFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N3C=NC(=C3Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of AR/AR-V7-IN-1

Acknowledgment of Search Query

Initial research has not yielded specific public information for a compound designated "AR/AR-V7-IN-1." This name may refer to a novel, preclinical, or internally designated compound not yet detailed in scientific literature.

However, based on the query's focus, this document has been structured as an in-depth technical guide on the mechanisms of action for inhibitors targeting the Androgen Receptor (AR) and its critical splice variant, AR-V7. This guide is tailored for researchers, scientists, and drug development professionals, leveraging established principles and findings from extensive research in the field of castration-resistant prostate cancer (CRPC).

Technical Guide: Mechanisms of Action for AR and AR-V7 Inhibition

Introduction to AR and AR-V7 in Prostate Cancer

Persistent signaling through the Androgen Receptor (AR) is a primary driver of prostate cancer progression.[1] Standard treatments, known as androgen deprivation therapy (ADT), aim to either block the production of androgens or prevent them from binding to the AR. However, tumors almost invariably develop resistance, leading to a state known as castration-resistant prostate cancer (CRPC).[2]

A key mechanism of resistance is the emergence of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[3][4] The AR-V7 protein lacks the C-terminal ligand-binding domain (LBD), which is the target of second-generation anti-androgen therapies like enzalutamide (B1683756) and abiraterone.[2][5][6] This structural truncation renders AR-V7 perpetually active, allowing it to translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival, even in the absence of androgens.[4][7] The presence of AR-V7 in circulating tumor cells is a strong predictor of poor outcomes and resistance to standard AR-targeted therapies.[8][9]

Consequently, a critical objective in modern oncology is the development of novel inhibitors that can effectively target both the full-length AR (AR-FL) and the constitutively active AR-V7 variant.

Core Mechanisms of AR/AR-V7 Inhibition

Inhibitors targeting both AR-FL and AR-V7 must act on domains common to both proteins, primarily the N-terminal Domain (NTD) or the DNA-Binding Domain (DBD). Two principal mechanisms of action are pursued: direct inhibition of transcriptional activity and induction of protein degradation.

2.1 Direct Transcriptional Inhibition

Since AR-V7 lacks the LBD, small molecules must target other functional domains. The NTD is crucial for the receptor's transcriptional activity and contains activation function 1 (AF-1), which is essential for recruiting the transcriptional machinery.

-

Mechanism: Inhibitors designed to bind to the NTD can allosterically disrupt the conformation required for coactivator recruitment or prevent the receptor from binding to DNA, thereby blocking the transcription of target genes like UBE2C, which are associated with cell cycle progression.[7]

2.2 Induction of Protein Degradation

A more definitive approach is to induce the degradation of both AR-FL and AR-V7 proteins. This eliminates the receptor entirely, preventing both its transcriptional and non-transcriptional functions.

-

Mechanism: Covalent inhibitors or degraders can bind to a specific site on the AR protein (e.g., within the NTD or DBD) and induce a conformational change that marks the protein for degradation by the ubiquitin-proteasome system.[3][6][10] This can be achieved through direct destabilization or by recruiting E3 ubiquitin ligases.[3] For instance, some compounds promote the degradation of AR-FL/AR-V7 by down-regulating deubiquitinating enzymes like USP14 or by targeting heat shock proteins (HSP90, HSP27) that are essential for maintaining AR/AR-V7 protein stability and conformation.[3]

Quantitative Data on Inhibitor Activity

The evaluation of a novel AR/AR-V7 inhibitor involves quantifying its potency and efficacy across various cellular models. The following table summarizes the types of quantitative data typically generated.

| Parameter | Description | Typical Cell Lines | Illustrative Value Range |

| IC₅₀ (Cell Viability) | Concentration of the inhibitor that reduces cancer cell viability by 50%. | 22Rv1 (AR-FL+/AR-V7+), LNCaP-95 (AR-FL+/AR-V7+), VCaP (AR-FL+/AR-V7+) | 0.1 - 10 µM |

| DC₅₀ (Degradation) | Concentration of the inhibitor that induces 50% degradation of the target protein (AR-FL or AR-V7). | 22Rv1, LNCaP-95 | 0.05 - 5 µM |

| Gene Expression Modulation | Fold change in the mRNA levels of AR/AR-V7 target genes (e.g., PSA, UBE2C) following treatment. | 22Rv1, VCaP | Downregulation of 50-90% |

| PSA Response Rate | Percentage of patients in a clinical cohort showing a >50% decline in serum PSA levels. | Clinical Cohorts | >30% in AR-V7+ patients |

Note: The values presented are illustrative and serve as a general reference for the expected outcomes of a potent AR/AR-V7 inhibitor.

Key Experimental Methodologies

Characterizing the mechanism of action of an AR/AR-V7 inhibitor requires a suite of molecular and cellular biology techniques.

4.1 Western Blot Analysis for Protein Levels

This is a fundamental assay to quantify the levels of AR-FL and AR-V7 protein following inhibitor treatment.

-

Protocol:

-

Cell Lysis: Prostate cancer cells (e.g., 22Rv1) are treated with the inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on a sodium dodecyl sulfate-polyacrylamide gel.[11]

-

Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with a primary antibody that recognizes the N-terminus of the AR, thereby detecting both AR-FL (~110 kDa) and AR-V7 (~75-80 kDa).[11][12]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.[11] A loading control like GAPDH or β-actin is used for normalization.[11]

-

4.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This technique is used to measure changes in the mRNA levels of AR/AR-V7 target genes.

-

Protocol:

-

Cell Treatment & RNA Extraction: Cells are treated with the inhibitor. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

-

qPCR: The qPCR reaction is performed using gene-specific primers (e.g., for KLK3/PSA, UBE2C) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[11]

-

4.3 Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to determine if an inhibitor disrupts the interaction of AR/AR-V7 with essential co-regulators or its ability to dimerize.

-

Protocol:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target protein (e.g., AR-V7). The antibody-protein complexes are then captured using Protein A/G-conjugated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting to detect interacting partners (e.g., AR-FL, coactivators).

-

Visualizations: Pathways and Workflows

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

what is the mechanism of action of AR/AR-V7-IN-1

Acknowledgment of Search Query

Initial research has not yielded specific public information for a compound designated "AR/AR-V7-IN-1." This name may refer to a novel, preclinical, or internally designated compound not yet detailed in scientific literature.

However, based on the query's focus, this document has been structured as an in-depth technical guide on the mechanisms of action for inhibitors targeting the Androgen Receptor (AR) and its critical splice variant, AR-V7. This guide is tailored for researchers, scientists, and drug development professionals, leveraging established principles and findings from extensive research in the field of castration-resistant prostate cancer (CRPC).

Technical Guide: Mechanisms of Action for AR and AR-V7 Inhibition

Introduction to AR and AR-V7 in Prostate Cancer

Persistent signaling through the Androgen Receptor (AR) is a primary driver of prostate cancer progression.[1] Standard treatments, known as androgen deprivation therapy (ADT), aim to either block the production of androgens or prevent them from binding to the AR. However, tumors almost invariably develop resistance, leading to a state known as castration-resistant prostate cancer (CRPC).[2]

A key mechanism of resistance is the emergence of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[3][4] The AR-V7 protein lacks the C-terminal ligand-binding domain (LBD), which is the target of second-generation anti-androgen therapies like enzalutamide and abiraterone.[2][5][6] This structural truncation renders AR-V7 perpetually active, allowing it to translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival, even in the absence of androgens.[4][7] The presence of AR-V7 in circulating tumor cells is a strong predictor of poor outcomes and resistance to standard AR-targeted therapies.[8][9]

Consequently, a critical objective in modern oncology is the development of novel inhibitors that can effectively target both the full-length AR (AR-FL) and the constitutively active AR-V7 variant.

Core Mechanisms of AR/AR-V7 Inhibition

Inhibitors targeting both AR-FL and AR-V7 must act on domains common to both proteins, primarily the N-terminal Domain (NTD) or the DNA-Binding Domain (DBD). Two principal mechanisms of action are pursued: direct inhibition of transcriptional activity and induction of protein degradation.

2.1 Direct Transcriptional Inhibition

Since AR-V7 lacks the LBD, small molecules must target other functional domains. The NTD is crucial for the receptor's transcriptional activity and contains activation function 1 (AF-1), which is essential for recruiting the transcriptional machinery.

-

Mechanism: Inhibitors designed to bind to the NTD can allosterically disrupt the conformation required for coactivator recruitment or prevent the receptor from binding to DNA, thereby blocking the transcription of target genes like UBE2C, which are associated with cell cycle progression.[7]

2.2 Induction of Protein Degradation

A more definitive approach is to induce the degradation of both AR-FL and AR-V7 proteins. This eliminates the receptor entirely, preventing both its transcriptional and non-transcriptional functions.

-

Mechanism: Covalent inhibitors or degraders can bind to a specific site on the AR protein (e.g., within the NTD or DBD) and induce a conformational change that marks the protein for degradation by the ubiquitin-proteasome system.[3][6][10] This can be achieved through direct destabilization or by recruiting E3 ubiquitin ligases.[3] For instance, some compounds promote the degradation of AR-FL/AR-V7 by down-regulating deubiquitinating enzymes like USP14 or by targeting heat shock proteins (HSP90, HSP27) that are essential for maintaining AR/AR-V7 protein stability and conformation.[3]

Quantitative Data on Inhibitor Activity

The evaluation of a novel AR/AR-V7 inhibitor involves quantifying its potency and efficacy across various cellular models. The following table summarizes the types of quantitative data typically generated.

| Parameter | Description | Typical Cell Lines | Illustrative Value Range |

| IC₅₀ (Cell Viability) | Concentration of the inhibitor that reduces cancer cell viability by 50%. | 22Rv1 (AR-FL+/AR-V7+), LNCaP-95 (AR-FL+/AR-V7+), VCaP (AR-FL+/AR-V7+) | 0.1 - 10 µM |

| DC₅₀ (Degradation) | Concentration of the inhibitor that induces 50% degradation of the target protein (AR-FL or AR-V7). | 22Rv1, LNCaP-95 | 0.05 - 5 µM |

| Gene Expression Modulation | Fold change in the mRNA levels of AR/AR-V7 target genes (e.g., PSA, UBE2C) following treatment. | 22Rv1, VCaP | Downregulation of 50-90% |

| PSA Response Rate | Percentage of patients in a clinical cohort showing a >50% decline in serum PSA levels. | Clinical Cohorts | >30% in AR-V7+ patients |

Note: The values presented are illustrative and serve as a general reference for the expected outcomes of a potent AR/AR-V7 inhibitor.

Key Experimental Methodologies

Characterizing the mechanism of action of an AR/AR-V7 inhibitor requires a suite of molecular and cellular biology techniques.

4.1 Western Blot Analysis for Protein Levels

This is a fundamental assay to quantify the levels of AR-FL and AR-V7 protein following inhibitor treatment.

-

Protocol:

-

Cell Lysis: Prostate cancer cells (e.g., 22Rv1) are treated with the inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on a sodium dodecyl sulfate-polyacrylamide gel.[11]

-

Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with a primary antibody that recognizes the N-terminus of the AR, thereby detecting both AR-FL (~110 kDa) and AR-V7 (~75-80 kDa).[11][12]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.[11] A loading control like GAPDH or β-actin is used for normalization.[11]

-

4.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This technique is used to measure changes in the mRNA levels of AR/AR-V7 target genes.

-

Protocol:

-

Cell Treatment & RNA Extraction: Cells are treated with the inhibitor. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

-

qPCR: The qPCR reaction is performed using gene-specific primers (e.g., for KLK3/PSA, UBE2C) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[11]

-

4.3 Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to determine if an inhibitor disrupts the interaction of AR/AR-V7 with essential co-regulators or its ability to dimerize.

-

Protocol:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target protein (e.g., AR-V7). The antibody-protein complexes are then captured using Protein A/G-conjugated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting to detect interacting partners (e.g., AR-FL, coactivators).

-

Visualizations: Pathways and Workflows

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

AR/AR-V7-IN-1: A Selective Degrader of Androgen Receptor and its Splice Variant AR-V7 for Advanced Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain (LBD), is a major mechanism of resistance to current AR-targeted therapies. This technical guide provides a comprehensive overview of AR/AR-V7-IN-1 (also known as compound 20i), a novel small molecule designed to selectively degrade both full-length AR (AR-FL) and the AR-V7 splice variant. This document details its mechanism of action, preclinical efficacy data, and relevant experimental protocols to facilitate further research and development in the field of advanced prostate cancer therapeutics.

Introduction: The Challenge of AR-V7 in Prostate Cancer

Androgen deprivation therapies and second-generation antiandrogens like enzalutamide (B1683756) have significantly improved outcomes for patients with prostate cancer. However, resistance inevitably develops, often driven by the continued activity of the androgen receptor. One of the key mechanisms of this resistance is the expression of constitutively active AR splice variants that lack the LBD, the target of current hormonal therapies.

The most well-characterized of these variants is AR-V7.[1][2] Because it lacks the LBD, AR-V7 is not inhibited by drugs that target this domain.[1][2] Its presence is associated with resistance to enzalutamide and abiraterone (B193195) and is a poor prognostic marker in patients with castration-resistant prostate cancer (CRPC).[3] Therefore, the development of therapeutic agents that can effectively eliminate both AR-FL and AR-V7 is a critical unmet need in the management of advanced prostate cancer. This compound has emerged as a promising candidate to address this challenge by inducing the degradation of both these key driver proteins.

This compound (Compound 20i): An Overview

This compound is a novel compound identified as a potent inhibitor of both AR and its splice variant AR-V7.[4] It is a small molecule designed to not only antagonize AR activity but also to promote the degradation of both AR-FL and AR-V7 proteins.[4] This dual mechanism of action offers a potential advantage over traditional AR antagonists by eliminating the receptor protein, thereby preventing its activation through alternative mechanisms.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | LNCaP Cells | 22RV1 Cells |

| AR Antagonistic Activity | IC50 | 172.85 ± 21.33 nM | Not Reported |

| Cell Growth Inhibition | IC50 | 4.87 ± 0.52 µM | 2.07 ± 0.34 µM |

Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| 22RV1 Xenograft | This compound | 50.9% Tumor Growth Inhibition (TGI) |

Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]

Mechanism of Action and Signaling Pathways

This compound is proposed to function as a selective degrader of both AR-FL and AR-V7. This degradation is likely mediated through the ubiquitin-proteasome system. The ability of this compound to target both the LBD and the N-terminal domain (NTD) of the androgen receptor is a key feature of its mechanism.

References

- 1. Optimizing androgen receptor prioritization using high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

AR/AR-V7-IN-1: A Selective Degrader of Androgen Receptor and its Splice Variant AR-V7 for Advanced Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain (LBD), is a major mechanism of resistance to current AR-targeted therapies. This technical guide provides a comprehensive overview of AR/AR-V7-IN-1 (also known as compound 20i), a novel small molecule designed to selectively degrade both full-length AR (AR-FL) and the AR-V7 splice variant. This document details its mechanism of action, preclinical efficacy data, and relevant experimental protocols to facilitate further research and development in the field of advanced prostate cancer therapeutics.

Introduction: The Challenge of AR-V7 in Prostate Cancer

Androgen deprivation therapies and second-generation antiandrogens like enzalutamide have significantly improved outcomes for patients with prostate cancer. However, resistance inevitably develops, often driven by the continued activity of the androgen receptor. One of the key mechanisms of this resistance is the expression of constitutively active AR splice variants that lack the LBD, the target of current hormonal therapies.

The most well-characterized of these variants is AR-V7.[1][2] Because it lacks the LBD, AR-V7 is not inhibited by drugs that target this domain.[1][2] Its presence is associated with resistance to enzalutamide and abiraterone and is a poor prognostic marker in patients with castration-resistant prostate cancer (CRPC).[3] Therefore, the development of therapeutic agents that can effectively eliminate both AR-FL and AR-V7 is a critical unmet need in the management of advanced prostate cancer. This compound has emerged as a promising candidate to address this challenge by inducing the degradation of both these key driver proteins.

This compound (Compound 20i): An Overview

This compound is a novel compound identified as a potent inhibitor of both AR and its splice variant AR-V7.[4] It is a small molecule designed to not only antagonize AR activity but also to promote the degradation of both AR-FL and AR-V7 proteins.[4] This dual mechanism of action offers a potential advantage over traditional AR antagonists by eliminating the receptor protein, thereby preventing its activation through alternative mechanisms.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | LNCaP Cells | 22RV1 Cells |

| AR Antagonistic Activity | IC50 | 172.85 ± 21.33 nM | Not Reported |

| Cell Growth Inhibition | IC50 | 4.87 ± 0.52 µM | 2.07 ± 0.34 µM |

Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| 22RV1 Xenograft | This compound | 50.9% Tumor Growth Inhibition (TGI) |

Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]

Mechanism of Action and Signaling Pathways

This compound is proposed to function as a selective degrader of both AR-FL and AR-V7. This degradation is likely mediated through the ubiquitin-proteasome system. The ability of this compound to target both the LBD and the N-terminal domain (NTD) of the androgen receptor is a key feature of its mechanism.

References

- 1. Optimizing androgen receptor prioritization using high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling the Enigma of Androgen Receptor Signaling: A Technical Guide to the Biological Activity of AR and its Splice Variant AR-V7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer, and its constitutively active splice variant, AR-V7, represent formidable challenges in the quest for effective cancer therapies. The emergence of AR-V7 is a key mechanism of resistance to conventional anti-androgen treatments, necessitating the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the biological activities of both full-length AR (AR-FL) and AR-V7, detailing their molecular mechanisms, the experimental protocols used to investigate them, and the impact of their inhibition. While the specific compound "AR/AR-V7-IN-1" does not appear in the scientific literature, this guide will focus on the broader principles of AR/AR-V7 biology and inhibition, using well-characterized molecules as illustrative examples.

The Biology of AR and AR-V7

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival.[1][2]

AR-V7 is a truncated isoform of AR that lacks the ligand-binding domain (LBD) due to alternative splicing.[3][4][5][6] This structural alteration, which includes a unique C-terminal peptide sequence encoded by cryptic exon 3, renders AR-V7 constitutively active, meaning it can drive the transcription of AR target genes even in the absence of androgens.[3][4][6][7] This ligand-independent activity is a primary driver of resistance to second-generation anti-androgen therapies such as enzalutamide (B1683756) and abiraterone, which target the AR LBD.[1][3][4][8]

Both AR-FL and AR-V7 can form homodimers and heterodimers, and while they share some target genes, they also regulate distinct transcriptional programs.[2][9] Notably, AR-V7 has been shown to regulate a set of genes involved in cell cycle progression and metastasis that are distinct from those regulated by AR-FL.[2][10] The expression of AR-V7 is rare in primary prostate cancer but becomes more frequent in castration-resistant prostate cancer (CRPC) and is associated with poor prognosis.[2][11][12]

Quantitative Data on AR/AR-V7 Inhibitors

While information on "this compound" is unavailable, numerous compounds have been developed to target AR and AR-V7. The following table summarizes representative quantitative data for some of these molecules.

| Compound | Target(s) | Assay Type | Cell Line | IC50 / Ki / Other Metric | Reference |

| Enzalutamide | AR-FL | Competitive Binding Assay | - | Ki: lower than first-generation antagonists | [1] |

| Darolutamide | AR-FL | Competitive Binding Assay | - | Ki and IC50: lower than enzalutamide and apalutamide | [1] |

| ARV-110 (PROTAC) | AR-FL | Degradation Assay | 22Rv1 | - | [13] |

| EN1441 | AR, AR-V7 | Covalent Destabilization | 22Rv1 | Degrades AR and AR-V7 at 50 µM | [13] |

| Niclosamide | AR-V7 | Luciferase Reporter Assay | 293-AR-V7-PSA | Inhibited AR-V7 transcriptional activity at 1.0 µmol/L | [14] |

| α-mangostin | AR, AR-V7 | Viability Assay | PC3, 22Rv1 | Reduces cell viability | [1] |

Key Experimental Protocols

Understanding the biological activity of AR and AR-V7 and the efficacy of their inhibitors relies on a variety of sophisticated experimental techniques.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of AR-FL and AR-V7 proteins in cells or tissues.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[15]

-

SDS-PAGE and Electrotransfer: 40 µg of protein extract is separated on a 10% sodium dodecyl sulfate-polyacrylamide gel and transferred to a nitrocellulose membrane.[15]

-

Immunoblotting: The membrane is blocked with 5% skimmed milk and incubated overnight at 4°C with a primary antibody specific for AR (pan-AR to detect both AR-FL and AR-V7) or an antibody specific to AR-V7.[9][15]

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence reagent. Densitometric analysis is performed using software like ImageJ for quantification, with GAPDH used as a loading control.[15]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the binding of AR-FL and AR-V7 to specific DNA regions (e.g., the PSA enhancer).

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sonicated or enzymatically digested to generate fragments of 200-1000 bp.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against AR (pan-AR) or a non-specific IgG (as a negative control) to immunoprecipitate the protein-DNA complexes.[9]

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the target DNA region (e.g., PSA enhancer). The enrichment of the target region is calculated relative to the input DNA.[9]

Luciferase Reporter Assay for Transcriptional Activity

Objective: To measure the transcriptional activity of AR-FL and AR-V7.

Methodology:

-

Cell Transfection: Cells (e.g., LNCaP) are co-transfected with a luciferase reporter plasmid containing an ARE-driven promoter (e.g., PSA promoter) and an expression vector for AR-V7 (if not endogenously expressed).[14]

-

Treatment: Cells are treated with the compound of interest or vehicle control.

-

Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[14]

Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: To identify covalent binding of a small molecule to a target protein.

Methodology:

-

Protein Incubation: Purified recombinant AR-V7 protein is incubated with the covalently acting small molecule or DMSO vehicle.[13]

-

Probe Labeling: The samples are then treated with a fluorescently tagged reactive probe (e.g., IA-rhodamine) that labels cysteine residues.[13]

-

Gel Electrophoresis: The labeled proteins are separated by SDS-PAGE.

-

Visualization: The gel is scanned for fluorescence to detect the protein bands. A decrease in fluorescence in the presence of the covalent inhibitor indicates that it has bound to and blocked the reactive site from the probe.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AR signaling and its investigation is crucial for a comprehensive understanding.

References

- 1. mdpi.com [mdpi.com]

- 2. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]

- 8. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgen Receptor and its Splice Variant, AR-V7, Differentially Regulate FOXA1 Sensitive Genes in LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]

- 11. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Androgen Receptor Signaling: A Technical Guide to the Biological Activity of AR and its Splice Variant AR-V7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer, and its constitutively active splice variant, AR-V7, represent formidable challenges in the quest for effective cancer therapies. The emergence of AR-V7 is a key mechanism of resistance to conventional anti-androgen treatments, necessitating the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the biological activities of both full-length AR (AR-FL) and AR-V7, detailing their molecular mechanisms, the experimental protocols used to investigate them, and the impact of their inhibition. While the specific compound "AR/AR-V7-IN-1" does not appear in the scientific literature, this guide will focus on the broader principles of AR/AR-V7 biology and inhibition, using well-characterized molecules as illustrative examples.

The Biology of AR and AR-V7

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival.[1][2]

AR-V7 is a truncated isoform of AR that lacks the ligand-binding domain (LBD) due to alternative splicing.[3][4][5][6] This structural alteration, which includes a unique C-terminal peptide sequence encoded by cryptic exon 3, renders AR-V7 constitutively active, meaning it can drive the transcription of AR target genes even in the absence of androgens.[3][4][6][7] This ligand-independent activity is a primary driver of resistance to second-generation anti-androgen therapies such as enzalutamide and abiraterone, which target the AR LBD.[1][3][4][8]

Both AR-FL and AR-V7 can form homodimers and heterodimers, and while they share some target genes, they also regulate distinct transcriptional programs.[2][9] Notably, AR-V7 has been shown to regulate a set of genes involved in cell cycle progression and metastasis that are distinct from those regulated by AR-FL.[2][10] The expression of AR-V7 is rare in primary prostate cancer but becomes more frequent in castration-resistant prostate cancer (CRPC) and is associated with poor prognosis.[2][11][12]

Quantitative Data on AR/AR-V7 Inhibitors

While information on "this compound" is unavailable, numerous compounds have been developed to target AR and AR-V7. The following table summarizes representative quantitative data for some of these molecules.

| Compound | Target(s) | Assay Type | Cell Line | IC50 / Ki / Other Metric | Reference |

| Enzalutamide | AR-FL | Competitive Binding Assay | - | Ki: lower than first-generation antagonists | [1] |

| Darolutamide | AR-FL | Competitive Binding Assay | - | Ki and IC50: lower than enzalutamide and apalutamide | [1] |

| ARV-110 (PROTAC) | AR-FL | Degradation Assay | 22Rv1 | - | [13] |

| EN1441 | AR, AR-V7 | Covalent Destabilization | 22Rv1 | Degrades AR and AR-V7 at 50 µM | [13] |

| Niclosamide | AR-V7 | Luciferase Reporter Assay | 293-AR-V7-PSA | Inhibited AR-V7 transcriptional activity at 1.0 µmol/L | [14] |

| α-mangostin | AR, AR-V7 | Viability Assay | PC3, 22Rv1 | Reduces cell viability | [1] |

Key Experimental Protocols

Understanding the biological activity of AR and AR-V7 and the efficacy of their inhibitors relies on a variety of sophisticated experimental techniques.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of AR-FL and AR-V7 proteins in cells or tissues.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[15]

-

SDS-PAGE and Electrotransfer: 40 µg of protein extract is separated on a 10% sodium dodecyl sulfate-polyacrylamide gel and transferred to a nitrocellulose membrane.[15]

-

Immunoblotting: The membrane is blocked with 5% skimmed milk and incubated overnight at 4°C with a primary antibody specific for AR (pan-AR to detect both AR-FL and AR-V7) or an antibody specific to AR-V7.[9][15]

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence reagent. Densitometric analysis is performed using software like ImageJ for quantification, with GAPDH used as a loading control.[15]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the binding of AR-FL and AR-V7 to specific DNA regions (e.g., the PSA enhancer).

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sonicated or enzymatically digested to generate fragments of 200-1000 bp.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against AR (pan-AR) or a non-specific IgG (as a negative control) to immunoprecipitate the protein-DNA complexes.[9]

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the target DNA region (e.g., PSA enhancer). The enrichment of the target region is calculated relative to the input DNA.[9]

Luciferase Reporter Assay for Transcriptional Activity

Objective: To measure the transcriptional activity of AR-FL and AR-V7.

Methodology:

-

Cell Transfection: Cells (e.g., LNCaP) are co-transfected with a luciferase reporter plasmid containing an ARE-driven promoter (e.g., PSA promoter) and an expression vector for AR-V7 (if not endogenously expressed).[14]

-

Treatment: Cells are treated with the compound of interest or vehicle control.

-

Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[14]

Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: To identify covalent binding of a small molecule to a target protein.

Methodology:

-

Protein Incubation: Purified recombinant AR-V7 protein is incubated with the covalently acting small molecule or DMSO vehicle.[13]

-

Probe Labeling: The samples are then treated with a fluorescently tagged reactive probe (e.g., IA-rhodamine) that labels cysteine residues.[13]

-

Gel Electrophoresis: The labeled proteins are separated by SDS-PAGE.

-

Visualization: The gel is scanned for fluorescence to detect the protein bands. A decrease in fluorescence in the presence of the covalent inhibitor indicates that it has bound to and blocked the reactive site from the probe.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AR signaling and its investigation is crucial for a comprehensive understanding.

References

- 1. mdpi.com [mdpi.com]

- 2. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]

- 8. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgen Receptor and its Splice Variant, AR-V7, Differentially Regulate FOXA1 Sensitive Genes in LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]

- 11. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AR/AR-V7 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the target engagement of inhibitors against the full-length Androgen Receptor (AR) and its splice variant, AR-V7. Given the critical role of both AR and the constitutively active AR-V7 in the progression of castration-resistant prostate cancer (CRPC), understanding the direct interaction of therapeutic compounds with these targets is paramount for drug development.

Introduction to AR and AR-V7 Signaling in Prostate Cancer

The Androgen Receptor is a ligand-activated transcription factor that is crucial for the development and maintenance of the male reproductive system.[1] In prostate cancer, AR signaling is a primary driver of tumor growth and survival.[1] Standard-of-care treatments, known as androgen deprivation therapy (ADT), aim to inhibit this pathway by reducing androgen levels or by blocking the androgen binding to the AR's ligand-binding domain (LBD).[2]

However, a significant challenge in treating advanced prostate cancer is the emergence of resistance to these therapies. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[2][3] The most prevalent and clinically relevant of these is AR-V7.[3] AR-V7 is constitutively nuclear and can activate a transcriptional program that promotes cell proliferation and survival, even in the absence of androgens, thus rendering LBD-targeting therapies ineffective.[2][3]

This has spurred the development of novel therapeutic strategies aimed at inhibiting both full-length AR and AR-V7. These include molecules that target the N-terminal domain (NTD) of AR, promote the degradation of both AR and AR-V7, or modulate the transcription of the AR gene. A compound referred to as Ar-V7-IN-1 has been noted as a potent inhibitor of AR-V7 transcriptional activity and prostate-specific antigen (PSA) secretion, with reported IC50 values of 1232 nM and 1391 µM, respectively.[4] However, detailed public data on its direct binding and mechanism remains limited. This guide will, therefore, use well-characterized examples from different inhibitor classes to illustrate the principles of target engagement studies.

Mechanisms of AR/AR-V7 Target Engagement

Several classes of small molecules have been developed to target AR and AR-V7 through various mechanisms:

-

N-Terminal Domain (NTD) Inhibitors: These compounds, such as EPI-001, bind to the NTD of both AR and AR-V7, which is essential for their transcriptional activity. This binding can disrupt the interaction of AR/AR-V7 with co-activator proteins, thereby inhibiting the transcription of target genes.

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that induce the degradation of target proteins. AR-targeted PROTACs, like ARV-110, consist of a ligand that binds to AR/AR-V7 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR proteins.

-

Bromodomain and Extra-Terminal (BET) Inhibitors: Compounds like JQ1 target BET proteins, which are "readers" of histone acetylation marks and are involved in regulating the transcription of key oncogenes, including the AR gene itself. By inhibiting BET proteins, these molecules can downregulate the expression of both full-length AR and AR-V7.

-

Other Small Molecules: Compounds like Niclosamide (B1684120) have been shown to promote the degradation of AR-V7 through a proteasome-dependent pathway.

Experimental Protocols for Assessing Target Engagement

A multi-faceted approach employing a variety of biochemical and cell-based assays is essential to robustly characterize the target engagement of a putative AR/AR-V7 inhibitor.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of an inhibitor to block the transcriptional activity of AR and AR-V7 on a target gene promoter.

Principle: A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE), such as the PSA promoter, is introduced into prostate cancer cells. The transcriptional activity of AR or AR-V7 drives the expression of luciferase, which produces a measurable light signal upon the addition of its substrate, luciferin. A decrease in the light signal in the presence of an inhibitor indicates a reduction in AR/AR-V7 transcriptional activity.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate prostate cancer cells (e.g., LNCaP for AR, or 22Rv1 which expresses both AR and AR-V7) in a 24-well plate at a density of 5 x 10^4 cells per well in media containing 10% charcoal-stripped fetal bovine serum (FBS) to minimize endogenous androgens.

-

After 24 hours, co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the media with fresh media containing the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO).

-

For studying full-length AR activity, co-treat with a known AR agonist like dihydrotestosterone (B1667394) (DHT) at a concentration of 1-10 nM. For AR-V7, no agonist is needed as it is constitutively active.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the inhibitor, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor and to assess how an inhibitor affects this binding.

Principle: Proteins that are in close contact with DNA are cross-linked. The chromatin is then sheared, and an antibody specific to the target protein (AR or AR-V7) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to identify the binding sites across the genome.

Detailed Protocol:

-

Cell Treatment and Cross-linking:

-

Culture prostate cancer cells (e.g., VCaP or 22Rv1) to ~80-90% confluency.

-

Treat the cells with the inhibitor or vehicle for a specified time (e.g., 4-24 hours).

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

-

Chromatin Preparation:

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to AR or AR-V7.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment (binding sites).

-

Compare the binding profiles between inhibitor-treated and vehicle-treated samples to identify changes in AR/AR-V7 chromatin occupancy.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can reveal if an inhibitor disrupts the interaction of AR/AR-V7 with its binding partners (e.g., co-activators).

Principle: An antibody against a target protein (the "bait") is used to pull down the target protein from a cell lysate. If other proteins (the "prey") are interacting with the bait protein, they will be pulled down as well. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

Treat prostate cancer cells with the inhibitor or vehicle.

-

Lyse the cells in a non-denaturing lysis buffer that preserves protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the bait protein (e.g., AR or a known co-activator) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against the prey protein(s) to detect their presence in the immunoprecipitated complex.

-

Quantitative Data Summary for Representative Inhibitors

The following tables summarize key quantitative data for representative AR/AR-V7 inhibitors from different classes. This data is essential for comparing the potency and efficacy of different compounds.

| Inhibitor Class | Example Compound | Target(s) | Assay Type | Cell Line | IC50 / DC50 / Kd | Reference |

| NTD Inhibitor | EPI-001 | AR, AR-V7 | Transcriptional Assay | LNCaP | ~6 µM | [1][5] |

| PROTAC Degrader | ARV-110 | AR | Degradation Assay | VCaP | ~1 nM (DC50) | [1] |

| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | Binding Assay | - | ~50-190 nM (Kd) |

Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor in a functional assay. DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that induces 50% degradation of the target protein. Kd (dissociation constant) is a measure of the binding affinity between a ligand and its target.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the AR/AR-V7 signaling pathway and the experimental workflows for key target engagement assays.

AR/AR-V7 Signaling Pathway

Experimental Workflow for Luciferase Reporter Assay

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Conclusion and Future Directions

The study of AR and AR-V7 target engagement is a dynamic field that is critical for the development of effective therapies for CRPC. This guide has outlined the key principles and provided detailed protocols for a suite of assays that can be used to characterize the interaction of small molecule inhibitors with these important targets. While direct LBD-targeting has been the mainstay of treatment, the rise of AR-V7-mediated resistance necessitates the development of novel therapeutic strategies. The continued application of the techniques described herein will be instrumental in the discovery and validation of the next generation of AR/AR-V7 inhibitors, with the ultimate goal of improving outcomes for patients with advanced prostate cancer. Future work will likely focus on the development of more specific AR-V7 inhibitors and the use of advanced techniques, such as cryo-electron microscopy, to elucidate the structural basis of inhibitor binding.

References

- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]

- 2. Expression of Androgen Receptor Splice Variant 7 or 9 in Whole Blood Does Not Predict Response to Androgen-Axis-targeting Agents in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of androgen receptor-splice variant 7 inhibitor niclosamide in castrate-resistant prostate-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AR/AR-V7 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the target engagement of inhibitors against the full-length Androgen Receptor (AR) and its splice variant, AR-V7. Given the critical role of both AR and the constitutively active AR-V7 in the progression of castration-resistant prostate cancer (CRPC), understanding the direct interaction of therapeutic compounds with these targets is paramount for drug development.

Introduction to AR and AR-V7 Signaling in Prostate Cancer

The Androgen Receptor is a ligand-activated transcription factor that is crucial for the development and maintenance of the male reproductive system.[1] In prostate cancer, AR signaling is a primary driver of tumor growth and survival.[1] Standard-of-care treatments, known as androgen deprivation therapy (ADT), aim to inhibit this pathway by reducing androgen levels or by blocking the androgen binding to the AR's ligand-binding domain (LBD).[2]

However, a significant challenge in treating advanced prostate cancer is the emergence of resistance to these therapies. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[2][3] The most prevalent and clinically relevant of these is AR-V7.[3] AR-V7 is constitutively nuclear and can activate a transcriptional program that promotes cell proliferation and survival, even in the absence of androgens, thus rendering LBD-targeting therapies ineffective.[2][3]

This has spurred the development of novel therapeutic strategies aimed at inhibiting both full-length AR and AR-V7. These include molecules that target the N-terminal domain (NTD) of AR, promote the degradation of both AR and AR-V7, or modulate the transcription of the AR gene. A compound referred to as Ar-V7-IN-1 has been noted as a potent inhibitor of AR-V7 transcriptional activity and prostate-specific antigen (PSA) secretion, with reported IC50 values of 1232 nM and 1391 µM, respectively.[4] However, detailed public data on its direct binding and mechanism remains limited. This guide will, therefore, use well-characterized examples from different inhibitor classes to illustrate the principles of target engagement studies.

Mechanisms of AR/AR-V7 Target Engagement

Several classes of small molecules have been developed to target AR and AR-V7 through various mechanisms:

-

N-Terminal Domain (NTD) Inhibitors: These compounds, such as EPI-001, bind to the NTD of both AR and AR-V7, which is essential for their transcriptional activity. This binding can disrupt the interaction of AR/AR-V7 with co-activator proteins, thereby inhibiting the transcription of target genes.

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that induce the degradation of target proteins. AR-targeted PROTACs, like ARV-110, consist of a ligand that binds to AR/AR-V7 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR proteins.

-

Bromodomain and Extra-Terminal (BET) Inhibitors: Compounds like JQ1 target BET proteins, which are "readers" of histone acetylation marks and are involved in regulating the transcription of key oncogenes, including the AR gene itself. By inhibiting BET proteins, these molecules can downregulate the expression of both full-length AR and AR-V7.

-

Other Small Molecules: Compounds like Niclosamide have been shown to promote the degradation of AR-V7 through a proteasome-dependent pathway.

Experimental Protocols for Assessing Target Engagement

A multi-faceted approach employing a variety of biochemical and cell-based assays is essential to robustly characterize the target engagement of a putative AR/AR-V7 inhibitor.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of an inhibitor to block the transcriptional activity of AR and AR-V7 on a target gene promoter.

Principle: A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE), such as the PSA promoter, is introduced into prostate cancer cells. The transcriptional activity of AR or AR-V7 drives the expression of luciferase, which produces a measurable light signal upon the addition of its substrate, luciferin. A decrease in the light signal in the presence of an inhibitor indicates a reduction in AR/AR-V7 transcriptional activity.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate prostate cancer cells (e.g., LNCaP for AR, or 22Rv1 which expresses both AR and AR-V7) in a 24-well plate at a density of 5 x 10^4 cells per well in media containing 10% charcoal-stripped fetal bovine serum (FBS) to minimize endogenous androgens.

-

After 24 hours, co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the media with fresh media containing the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO).

-

For studying full-length AR activity, co-treat with a known AR agonist like dihydrotestosterone (DHT) at a concentration of 1-10 nM. For AR-V7, no agonist is needed as it is constitutively active.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the inhibitor, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor and to assess how an inhibitor affects this binding.

Principle: Proteins that are in close contact with DNA are cross-linked. The chromatin is then sheared, and an antibody specific to the target protein (AR or AR-V7) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to identify the binding sites across the genome.

Detailed Protocol:

-

Cell Treatment and Cross-linking:

-

Culture prostate cancer cells (e.g., VCaP or 22Rv1) to ~80-90% confluency.

-

Treat the cells with the inhibitor or vehicle for a specified time (e.g., 4-24 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

-

Chromatin Preparation:

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to AR or AR-V7.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment (binding sites).

-

Compare the binding profiles between inhibitor-treated and vehicle-treated samples to identify changes in AR/AR-V7 chromatin occupancy.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can reveal if an inhibitor disrupts the interaction of AR/AR-V7 with its binding partners (e.g., co-activators).

Principle: An antibody against a target protein (the "bait") is used to pull down the target protein from a cell lysate. If other proteins (the "prey") are interacting with the bait protein, they will be pulled down as well. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

Treat prostate cancer cells with the inhibitor or vehicle.

-

Lyse the cells in a non-denaturing lysis buffer that preserves protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the bait protein (e.g., AR or a known co-activator) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against the prey protein(s) to detect their presence in the immunoprecipitated complex.

-

Quantitative Data Summary for Representative Inhibitors

The following tables summarize key quantitative data for representative AR/AR-V7 inhibitors from different classes. This data is essential for comparing the potency and efficacy of different compounds.

| Inhibitor Class | Example Compound | Target(s) | Assay Type | Cell Line | IC50 / DC50 / Kd | Reference |

| NTD Inhibitor | EPI-001 | AR, AR-V7 | Transcriptional Assay | LNCaP | ~6 µM | [1][5] |

| PROTAC Degrader | ARV-110 | AR | Degradation Assay | VCaP | ~1 nM (DC50) | [1] |

| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | Binding Assay | - | ~50-190 nM (Kd) |

Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor in a functional assay. DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that induces 50% degradation of the target protein. Kd (dissociation constant) is a measure of the binding affinity between a ligand and its target.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the AR/AR-V7 signaling pathway and the experimental workflows for key target engagement assays.

AR/AR-V7 Signaling Pathway

Experimental Workflow for Luciferase Reporter Assay

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Conclusion and Future Directions

The study of AR and AR-V7 target engagement is a dynamic field that is critical for the development of effective therapies for CRPC. This guide has outlined the key principles and provided detailed protocols for a suite of assays that can be used to characterize the interaction of small molecule inhibitors with these important targets. While direct LBD-targeting has been the mainstay of treatment, the rise of AR-V7-mediated resistance necessitates the development of novel therapeutic strategies. The continued application of the techniques described herein will be instrumental in the discovery and validation of the next generation of AR/AR-V7 inhibitors, with the ultimate goal of improving outcomes for patients with advanced prostate cancer. Future work will likely focus on the development of more specific AR-V7 inhibitors and the use of advanced techniques, such as cryo-electron microscopy, to elucidate the structural basis of inhibitor binding.

References

- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]

- 2. Expression of Androgen Receptor Splice Variant 7 or 9 in Whole Blood Does Not Predict Response to Androgen-Axis-targeting Agents in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of androgen receptor-splice variant 7 inhibitor niclosamide in castrate-resistant prostate-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of AR/AR-V7-IN-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of the novel inhibitor, AR/AR-V7-IN-1, to the androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This compound, also identified as compound 20i, has been developed as a potent inhibitor of both AR and AR-V7, offering a promising therapeutic strategy to overcome this resistance.[1] This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified through various assays, demonstrating its potency against both the full-length androgen receptor and its splice variant AR-V7. The key quantitative data are summarized in the table below.

| Parameter | Cell Line | Value | Description | Reference |

| AR Antagonistic Activity (IC50) | - | 172.85 ± 21.33 nM | Concentration of this compound that inhibits 50% of the androgen receptor's activity in a biochemical assay. | [1] |

| Cell Growth Inhibition (IC50) | LNCaP | 4.87 ± 0.52 µM | Concentration of this compound that inhibits the growth of LNCaP prostate cancer cells (expressing wild-type AR) by 50%. | [1] |

| Cell Growth Inhibition (IC50) | 22RV1 | 2.07 ± 0.34 µM | Concentration of this compound that inhibits the growth of 22RV1 prostate cancer cells (expressing both AR and AR-V7) by 50%. | [1] |

| Tumor Growth Inhibition (TGI) | 22RV1 Xenograft | 50.9% | Percentage of tumor growth inhibition in a 22RV1 xenograft mouse model following treatment with this compound. | [1] |

Signaling Pathway and Inhibitor Action

The androgen receptor signaling pathway is a key driver of prostate cancer progression. The emergence of the AR-V7 splice variant, which lacks the ligand-binding domain, allows for constitutive, androgen-independent activation of this pathway, leading to therapy resistance. This compound is designed to inhibit both the full-length AR and the AR-V7 variant, likely through a dual-targeting mechanism involving the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the full-length receptor, and the NTD of AR-V7.

Caption: AR/AR-V7 Signaling and IN-1 Inhibition Pathway.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for the key experiments cited.

AR Antagonist Activity Assay

This assay is performed to determine the concentration at which this compound can inhibit 50% of the androgen receptor's activity (IC50).

-

Cell Line: A human cell line engineered to constitutively express the androgen receptor is used.

-

Procedure:

-

Cells are incubated with the test compound (this compound) at various concentrations.

-

A known AR agonist (e.g., dihydrotestosterone (B1667394) at a concentration of 100 pM) is added to stimulate AR activity.

-

The cells are incubated for 24 hours to allow for receptor activation and downstream signaling.

-

A detection reagent is added, and luminescence, which correlates with AR activity (often through a reporter gene like luciferase linked to an androgen response element), is measured after 30 minutes using a plate reader.

-

-

Data Analysis: The luminescence data is normalized and plotted against the inhibitor concentration to calculate the IC50 value.

Cell Proliferation Assay (MTT or similar)

This assay measures the effect of the inhibitor on the viability and proliferation of prostate cancer cell lines.

-

Cell Lines: LNCaP (AR-positive, AR-V7-negative) and 22RV1 (AR-positive, AR-V7-positive) cells are typically used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound or a vehicle control.

-

After a set incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells metabolize the MTT into a formazan (B1609692) product, which is then solubilized.

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 for cell growth inhibition is determined.

Western Blotting for AR and AR-V7 Degradation

This technique is used to assess the ability of this compound to induce the degradation of AR and AR-V7 proteins.

-

Cell Lines: 22RV1 cells are suitable due to their expression of both AR and AR-V7.

-

Procedure:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Total cell lysates are prepared, and protein concentrations are determined.

-